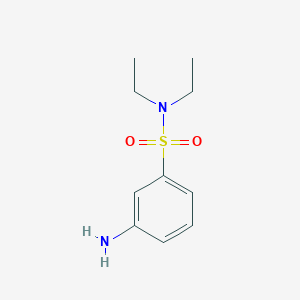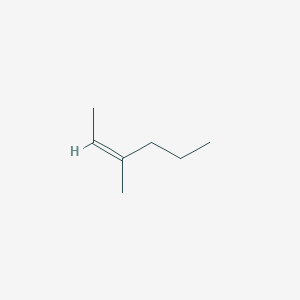
N,N'-Dibutylidenehexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N,N’-dibutylidene- is an organic compound with the chemical formula C14H28N2. It is a derivative of hexanediamine, where the amine groups are modified with butylidene groups. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-dibutylidene- can be synthesized through the reaction of 1,6-hexanediamine with butyraldehyde under specific conditions. The reaction typically involves:
Reactants: 1,6-hexanediamine and butyraldehyde.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of 1,6-hexanediamine, N,N’-dibutylidene- may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, N,N’-dibutylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its primary amine form.
Substitution: The butylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the primary amine .
Scientific Research Applications
1,6-Hexanediamine, N,N’-dibutylidene- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-hexanediamine, N,N’-dibutylidene- involves its interaction with molecular targets such as enzymes and receptors. The butylidene groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine, N,N’-dimethyl-: A derivative with methyl groups instead of butylidene groups.
1,6-Hexanediamine, N,N,N’,N’-tetramethyl-: A compound with four methyl groups attached to the nitrogen atoms.
1,6-Hexanediamine, N,N’-dibutyl-: Similar to the dibutylidene derivative but with butyl groups instead of butylidene.
Uniqueness
1,6-Hexanediamine, N,N’-dibutylidene- is unique due to the presence of butylidene groups, which can impart distinct chemical and biological properties compared to its analogs. These modifications can influence the compound’s reactivity, binding affinity, and overall functionality in various applications .
Properties
CAS No. |
1002-91-1 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
N-[6-(butylideneamino)hexyl]butan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3 |
InChI Key |
BXVWDQVTNGDHOK-UHFFFAOYSA-N |
SMILES |
CCCC=NCCCCCCN=CCCC |
Canonical SMILES |
CCCC=NCCCCCCN=CCCC |
Key on ui other cas no. |
1002-91-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)




